Methyl 3-(methylamino)butanoate
Overview
Description
“Methyl 3-(methylamino)butanoate” is a chemical compound. It is similar to Methyl butyrate, also known under the systematic name methyl butanoate, which is the methyl ester of butyric acid .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, a dimer of methyl cyanoacetate and cyanoacetamide, is described, which involves ammonolysis with dimethylamine .Molecular Structure Analysis
The molecular structure and conformation of 3-methyl-2-butanone, a ketone with a similar backbone to the compound of interest, have been investigated using gas electron diffraction, ab initio calculations, and vibrational spectroscopy.Chemical Reactions Analysis
The reaction kinetics and products of related compounds have been studied. For example, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured, identifying various products and yields, and discussing potential reaction mechanisms. ) is an essential model frequently used to represent the ester group of reactions in saturated methyl esters of large chain, this paper proposes a reduction strategy and uses it to obtain a reduced kinetic mechanism for the MB .properties
IUPAC Name |
methyl 3-(methylamino)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(7-2)4-6(8)9-3/h5,7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEOAJAQJYMXBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505190 | |
Record name | Methyl 3-(methylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(methylamino)butanoate | |
CAS RN |
2704-51-0 | |
Record name | Methyl 3-(methylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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